Spectroscopic Characterization of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol: A Predictive Guide for Researchers
Spectroscopic Characterization of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol: A Predictive Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol (CAS No. 1638768-73-6). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing structurally similar molecules, this guide offers researchers a robust framework for the identification and characterization of this compound, thereby facilitating its use in pharmaceutical research and development. This document is structured to provide not only predicted data but also the scientific rationale behind these predictions, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide invaluable insights into the molecular architecture of compounds, enabling scientists to confirm their identity, purity, and stability. 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol is a substituted aromatic compound with potential applications as a versatile intermediate in the synthesis of biologically active molecules. A thorough understanding of its spectroscopic properties is therefore essential for its effective utilization in research and manufacturing.
This guide addresses the current information gap by providing a comprehensive, albeit predictive, spectroscopic profile of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol. The predictions herein are grounded in the analysis of spectral data from analogous compounds and are intended to serve as a reliable reference for researchers working with this molecule.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The following sections detail the predicted ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons. The spectrum is expected to be recorded in a standard deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~6.45 | d | ~2.5 | Aromatic proton ortho to the methoxy group and meta to the chloro and allyloxy groups. Shielded by the electron-donating methoxy and allyloxy groups. |
| H-5 | ~6.60 | d | ~2.5 | Aromatic proton ortho to the chloro group and meta to the methoxy and allyloxy groups. Deshielded by the electron-withdrawing chloro group. |
| -OCH₂- (Allyl) | ~4.60 | dt | ~5.0, ~1.5 | Methylene protons of the allyloxy group, adjacent to the vinylic protons and the aromatic ring. |
| -CH= (Allyl) | ~6.05 | m | - | Vinylic proton of the allyloxy group. |
| =CH₂ (Allyl) | ~5.30 (trans), ~5.20 (cis) | dd, dd | ~17.0, ~1.5 (trans); ~10.5, ~1.5 (cis) | Diastereotopic vinylic protons of the allyloxy group. |
| -CH₂OH | ~4.80 | s | - | Methylene protons of the benzyl alcohol group. |
| -OH | Variable | br s | - | Hydroxyl proton; chemical shift is concentration and temperature dependent. |
| -OCH₃ | ~3.80 | s | - | Protons of the methoxy group. |
Disclaimer: The predicted chemical shifts and coupling constants are estimates and may vary depending on the experimental conditions.
Diagram 1: ¹H NMR Assignment Workflow
Caption: Workflow for predicting ¹H NMR assignments.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is derived from additive models and comparison with structurally related compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~155 | Aromatic carbon bearing the allyloxy group. |
| C-2 | ~110 | Aromatic carbon bearing the chloro group. |
| C-3 | ~100 | Aromatic carbon between the methoxy and chloro groups. |
| C-4 | ~160 | Aromatic carbon bearing the methoxy group. |
| C-5 | ~105 | Aromatic carbon between the chloro and benzyl alcohol groups. |
| C-6 | ~135 | Aromatic carbon bearing the benzyl alcohol group. |
| -OCH₂- (Allyl) | ~70 | Methylene carbon of the allyloxy group. |
| -CH= (Allyl) | ~133 | Vinylic methine carbon of the allyloxy group. |
| =CH₂ (Allyl) | ~118 | Vinylic methylene carbon of the allyloxy group. |
| -CH₂OH | ~60 | Methylene carbon of the benzyl alcohol group. |
| -OCH₃ | ~56 | Methoxy carbon. |
Disclaimer: The predicted chemical shifts are estimates and may vary depending on the experimental conditions.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum is based on characteristic vibrational frequencies of the functional groups in 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) |
| ~3080 | =C-H stretch | Alkene (vinylic) |
| ~2950-2850 | C-H stretch | Alkane (aliphatic) |
| ~1645 | C=C stretch | Alkene |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1030 | C-O stretch | Ether (Ar-O-C, R-O-C) |
| ~1100 | C-O stretch | Alcohol (C-OH) |
| ~850 | C-Cl stretch | Aryl chloride |
| ~990, ~920 | =C-H bend | Alkene (out-of-plane) |
Diagram 2: IR Functional Group Correlation
Caption: Correlation of functional groups to predicted IR peaks.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum is based on the expected fragmentation pathways of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol under electron ionization (EI).
The molecular formula of the compound is C₁₁H₁₃ClO₃, with a monoisotopic mass of approximately 228.05 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 228, with a characteristic M+2 peak at m/z 230 with roughly one-third the intensity, due to the presence of the ³⁷Cl isotope.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Predicted Fragment Ion | Formation Pathway |
| 228/230 | [C₁₁H₁₃ClO₃]⁺ | Molecular ion (M⁺) |
| 187/189 | [M - C₃H₅]⁺ | Loss of the allyl group |
| 171/173 | [M - OCH₃ - H₂O]⁺ | Loss of a methoxy radical and water |
| 157/159 | [M - C₃H₅O - CH₂O]⁺ | Complex fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocols: A Standardized Approach
While experimental data for the title compound is not currently available, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
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Data Acquisition: For EI-MS, a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 40-400).
Conclusion
This technical guide provides a scientifically grounded, predictive overview of the NMR, IR, and MS spectroscopic data for 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol. While awaiting the publication of experimental data, this document serves as a valuable resource for researchers, offering a reliable set of predicted spectral features to aid in the identification and characterization of this compound. The provided protocols also offer a standardized approach for the future acquisition of experimental data.
References
- At present, no direct citations for the experimental spectroscopic data of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol are available. The predictions and protocols are based on established principles of organic spectroscopy, for which numerous textbooks and scholarly articles can be consulted. For spectral data of related compounds, please refer to publicly available databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
